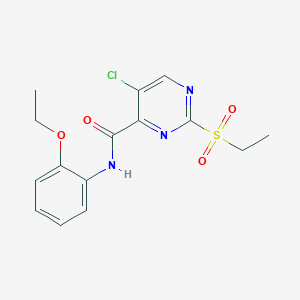
5-chloro-N-(2-ethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 5-chloro-N-(2-ethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide is a pyrimidine derivative, which is a class of compounds known for their presence in various pharmaceuticals and biological systems. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine but with two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Synthesis Analysis
While the specific synthesis of 5-chloro-N-(2-ethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide is not detailed in the provided papers, related pyrimidine compounds have been synthesized through various methods. For instance, the preparation of 2,4-diamino-6-hydroxypyrimidines substituted at position 5 has been achieved by C5-alkylation or by cyclization of the pyrimidine ring . These methods could potentially be adapted for the synthesis of the compound by introducing the appropriate functional groups at the relevant positions on the pyrimidine ring.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized using techniques such as X-ray powder diffractometry, which can distinguish between different polymorphs of a compound . Additionally, spectroscopic methods like infrared spectroscopy and 13C-NMR spectroscopy can provide information on the functional groups present and their interactions within the molecule .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various nucleophilic substitution reactions. For example, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate reacts with different nucleophiles to yield substitution products . These reactions can be influenced by the nature of the substituents and the reaction conditions, such as the solvent used. Such reactivity suggests that the compound of interest may also participate in similar nucleophilic substitution reactions, depending on its substituents and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be studied through thermal analysis, which provides insights into their stability and phase transitions . For instance, different polymorphs of a pyrimidine compound may exhibit characteristic thermal behavior, such as endothermic and exothermic peaks corresponding to phase transitions and fusion . The stability of these compounds can be inferred from such thermal events, with more stable forms showing less thermal activity until higher temperatures are reached.
Scientific Research Applications
Synthesis and Biological Activity
Pyrimidine derivatives are synthesized for various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and evaluated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). These compounds showed significant biological activity, highlighting the therapeutic potential of pyrimidine derivatives.
Antiviral Properties
Pyrimidine derivatives have also been investigated for their antiviral properties. For example, certain 5-substituted 2,4-diaminopyrimidine derivatives exhibited significant inhibitory activity against retroviruses in cell culture, indicating potential for the treatment of viral infections (D. Hocková, A. Holý, M. Masojídková, et al., 2003).
Anticancer Activity
The synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases against human cancer cell lines highlight the potential of pyrimidine derivatives in cancer therapy. These compounds demonstrated cytotoxicity against colon, lung, breast, and liver cancer cell lines, suggesting their use as anticancer agents (Ashraf S. Hassan, T. Hafez, Souad A. Osman, Mamdouh M. Ali, 2015).
Crystal Structure Analysis
Studies on the crystal structure of pyrimidine derivatives provide insights into their chemical properties and potential interactions. For instance, the analysis of 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and its analogs reveals details about their molecular structure, hydrogen bonding, and potential for forming stable compounds (Jorge Trilleras, J. Quiroga, J. Cobo, C. Glidewell, 2009).
properties
IUPAC Name |
5-chloro-N-(2-ethoxyphenyl)-2-ethylsulfonylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4S/c1-3-23-12-8-6-5-7-11(12)18-14(20)13-10(16)9-17-15(19-13)24(21,22)4-2/h5-9H,3-4H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWYLNFUYVMHDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-ethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide](/img/structure/B2521719.png)
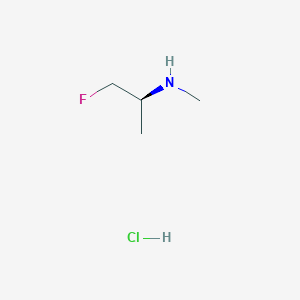
![N-(2-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2521727.png)


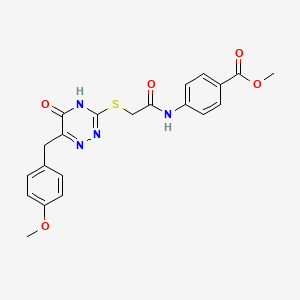
![1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene](/img/structure/B2521732.png)
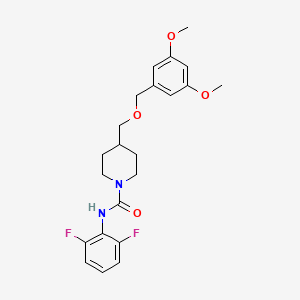
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2521734.png)
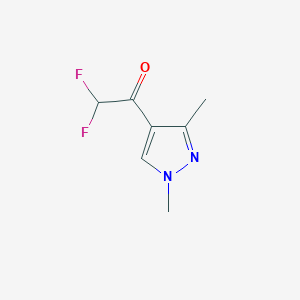
![3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B2521737.png)
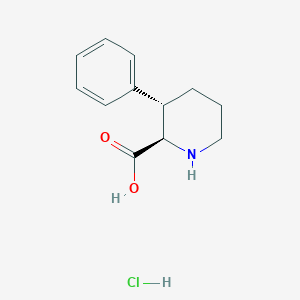
![8-(4-methoxybenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2521740.png)
